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Compound of Interest

Compound Name: 3'-NH2-CTP

Cat. No.: B15598866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3'-amino-modified RNA

using in vitro transcription (IVT) with 3'-amino-CTP (3'-NH2-CTP). This method allows for the

enzymatic incorporation of a primary amine group at the 3'-terminus of an RNA transcript,

enabling subsequent covalent conjugation to various molecules such as fluorescent dyes,

biotin, or other functional moieties. This protocol is designed for researchers familiar with

standard molecular biology techniques.

Introduction
The ability to specifically modify RNA transcripts is crucial for a wide range of applications in

molecular biology, diagnostics, and therapeutic development. Site-specific labeling of RNA

allows for the study of its structure, function, and localization. The introduction of a 3'-terminal

amino group provides a versatile handle for post-transcriptional modification. This protocol

details the in vitro transcription of a DNA template using T7 RNA polymerase, where 3'-NH2-
CTP is incorporated as a chain-terminating nucleotide, resulting in an RNA molecule with a

single 3'-amino modification. Following synthesis, the modified RNA is purified and can be

conjugated to a desired molecule via its reactive amine group.

Key Applications
Fluorescent Labeling: Conjugation of fluorescent dyes for visualization of RNA in techniques

such as fluorescence in situ hybridization (FISH), single-molecule tracking, and fluorescence
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resonance energy transfer (FRET).

Bioconjugation: Attachment of biotin for affinity purification or detection, or conjugation to

other proteins, peptides, or therapeutic agents.

Immobilization: Covalent attachment of RNA to solid supports for use in microarrays or

affinity chromatography.

Experimental Workflow
The overall workflow for the synthesis and labeling of 3'-amino-modified RNA consists of three

main stages: in vitro transcription with 3'-NH2-CTP, purification of the modified RNA, and

subsequent conjugation to a reporter molecule.

In Vitro Transcription Purification Conjugation & Analysis

Reaction Setup Transcription
(T7 RNA Polymerase) DNase I Treatment LiCl Precipitation RP-HPLC Purification NHS-Ester Dye

Conjugation Final Purification QC Analysis
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Figure 1: Experimental workflow for 3'-amino-RNA synthesis and labeling.

Protocol 1: In Vitro Transcription with 3'-NH2-CTP
This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols. The

key modification is the inclusion of 3'-NH2-CTP in the nucleotide mix. Since 3'-NH2-CTP acts

as a chain terminator, its concentration relative to CTP is critical and may require optimization

depending on the template and desired yield.

Materials:

Linearized DNA template with a T7 promoter (1 µg)

T7 RNA Polymerase
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10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100

mM DTT)

Ribonuclease Inhibitor

Nuclease-free water

ATP, GTP, UTP solution (100 mM each)

CTP solution (100 mM)

3'-Amino-CTP (3'-NH2-CTP) solution (10 mM)

DNase I, RNase-free

Procedure:

Prepare the Nucleotide Mix: Prepare a nucleotide mix with the desired ratio of CTP to 3'-
NH2-CTP. The following table provides a starting point for optimization. A higher ratio of 3'-
NH2-CTP to CTP will increase the proportion of terminated, amino-modified transcripts but

may decrease the overall yield of full-length product.

Component Volume (for 10X mix)
Final Concentration in
Reaction

ATP (100 mM) 10 µL 5 mM

GTP (100 mM) 10 µL 5 mM

UTP (100 mM) 10 µL 5 mM

CTP (100 mM) 2 µL 1 mM

3'-NH2-CTP (10 mM) 10 µL 0.5 mM

Nuclease-free H₂O 58 µL -

Total 100 µL
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Set up the Transcription Reaction: Assemble the following reaction components on ice in the

order listed.

Component Volume (20 µL reaction) Final Concentration

Nuclease-free H₂O to 20 µL -

10X Transcription Buffer 2 µL 1X

Optimized Nucleotide Mix 2 µL See above

Ribonuclease Inhibitor 1 µL

Linearized DNA Template X µL 50 ng/µL

T7 RNA Polymerase 2 µL

Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 to 4 hours.

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at

37°C for 15 minutes to remove the DNA template.

Protocol 2: Purification of 3'-Amino-Modified RNA
Purification is a critical step to remove unincorporated nucleotides, enzymes, and the DNA

template. A two-step purification process involving lithium chloride (LiCl) precipitation followed

by High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity

3'-amino-modified RNA.

Part A: Lithium Chloride (LiCl) Precipitation

To the 20 µL transcription reaction, add 80 µL of nuclease-free water to bring the volume to

100 µL.

Add 30 µL of 8 M LiCl and mix thoroughly.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.
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Carefully discard the supernatant.

Wash the RNA pellet with 500 µL of cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

Part B: Reversed-Phase HPLC Purification

Further purification by reversed-phase HPLC can separate the 3'-amino-terminated RNA from

any unmodified transcripts. The primary amine group on the 3'-NH2-RNA provides a slight

change in hydrophobicity that can be exploited for separation.

Table 1: HPLC Purification Parameters

Parameter Condition

Column C18 reversed-phase column

Mobile Phase A
0.1 M Triethylammonium acetate (TEAA), pH

7.0

Mobile Phase B Acetonitrile

Gradient
Optimized based on RNA length and sequence

(e.g., 5-30% B over 30 min)

Flow Rate 1.0 mL/min

Detection UV at 260 nm

Procedure:

Equilibrate the HPLC system with the starting mobile phase composition.

Inject the LiCl-precipitated RNA sample.
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Collect fractions corresponding to the desired peak.

Pool the fractions containing the purified 3'-amino-modified RNA and lyophilize.

Protocol 3: NHS-Ester Dye Conjugation to 3'-Amino-
RNA
The terminal primary amine of the purified RNA can be readily labeled with amine-reactive

compounds such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes.

Materials:

Purified 3'-amino-modified RNA

NHS-ester functionalized dye (e.g., Cy3-NHS ester, FITC-NHS ester)

Anhydrous Dimethylsulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer, pH 8.5

3 M Sodium Acetate

100% Ethanol

Procedure:

Resuspend the lyophilized 3'-amino-RNA in the sodium bicarbonate buffer to a concentration

of 1-5 mg/mL.

Prepare a 10 mg/mL solution of the NHS-ester dye in anhydrous DMSO.

Add a 10- to 20-fold molar excess of the dissolved NHS-ester dye to the RNA solution.

Incubate the reaction for 2-4 hours at room temperature in the dark.

Precipitate the labeled RNA by adding 1/10th volume of 3 M sodium acetate and 3 volumes

of cold 100% ethanol.
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Incubate at -20°C for 1 hour.

Centrifuge at 12,000 x g for 30 minutes at 4°C.

Wash the pellet with cold 70% ethanol and air-dry.

Resuspend the labeled RNA in nuclease-free water.

The labeled RNA can be further purified from unconjugated dye by size-exclusion

chromatography or another round of HPLC.

Quantitative Data Summary
The yield and incorporation efficiency of 3'-NH2-CTP can vary depending on the specific DNA

template and the ratio of modified to unmodified CTP. The following table provides expected

outcomes based on optimization experiments.

Table 2: Expected Yield and Labeling Efficiency

CTP:3'-NH2-CTP Ratio
Expected RNA Yield (µg/20
µL reaction)

Estimated Labeling
Efficiency

1:0.1 30 - 50 Low

1:0.5 20 - 40 Moderate

1:1 15 - 30 High

1:2 10 - 20 Very High

Note: Yields are highly dependent on the specific template. Labeling efficiency refers to the

percentage of RNA transcripts that are successfully conjugated with the dye.

Signaling Pathways and Logical Relationships
The logical relationship between the components and steps in the in vitro transcription and

subsequent modification can be visualized as follows:
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Figure 2: Logical relationship of key components.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low RNA Yield

- Suboptimal CTP:3'-NH2-CTP

ratio.- Degraded reagents.-

Poor quality DNA template.

- Optimize the nucleotide

ratio.- Use fresh reagents.-

Purify and quantify the DNA

template.

No RNA Product

- Incorrect promoter

sequence.- Absence of a

critical component.

- Verify the T7 promoter

sequence.- Double-check the

reaction setup.

Low Labeling Efficiency

- Inactive NHS-ester dye.-

Suboptimal pH for

conjugation.- Insufficient molar

excess of dye.

- Use fresh, anhydrous DMSO

for dye.- Ensure the

conjugation buffer is at pH

8.5.- Increase the molar

excess of the dye.

Smear on Gel
- RNase contamination.-

Incomplete DNase treatment.

- Use RNase-free reagents

and workspace.- Ensure

complete digestion of the DNA

template.

For further assistance, please refer to the manufacturer's instructions for the specific reagents

and enzymes used.

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Transcription with 3'-Amino-CTP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598866#protocol-for-in-vitro-transcription-with-3-
nh2-ctp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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